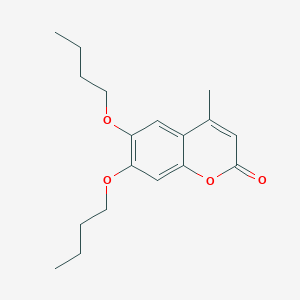

6,7-dibutoxy-4-methyl-2H-chromen-2-one

Description

Historical Context and Natural Occurrence of Coumarin (B35378) Derivatives

The history of coumarin began in 1820 when it was first isolated from the tonka bean (Dipteryx odorata), from which its name is derived. nih.gov Initially recognized for its pleasant, sweet scent reminiscent of vanilla, which led to its use in perfumes and as a food additive, the scientific interest in coumarins has since expanded dramatically. researchgate.net

Natural coumarins are secondary metabolites found extensively throughout the plant kingdom, with over 1300 derivatives identified from sources like plants, fungi, and bacteria. rsc.orgnih.gov They are present in notable concentrations in plants such as cassia cinnamon (Cinnamomum cassia), sweet clover (Melilotus species), and vanilla grass (Anthoxanthum odoratum). bertin-bioreagent.com In nature, these compounds serve various ecological roles, acting as growth regulators, antimicrobial agents, and protectants against herbivores. nih.gov

Structural Attributes of the 2H-Chromen-2-one Nucleus

The fundamental structure of coumarin is a benzo-α-pyrone, which consists of a benzene (B151609) ring fused to an α-pyrone (a lactone, or cyclic ester) ring. rsc.orghymasynthesis.com The systematic IUPAC name for this core structure is 2H-1-benzopyran-2-one. nih.govnih.gov

Key structural features include:

Aromaticity and Planarity: The fused ring system is planar and aromatic, which allows for π–π stacking interactions with biological macromolecules like proteins and enzymes. researchgate.net

Lactone Group: The α,β-unsaturated lactone ring contains a carbonyl group and an oxygen heteroatom, which can participate in hydrogen bonding and dipole-dipole interactions.

Substitution Sites: The benzene and pyrone rings offer multiple positions for substitution, leading to a vast chemical diversity and allowing for the fine-tuning of the molecule's physicochemical and biological properties. hymasynthesis.com

These attributes are summarized in the table below.

| Structural Feature | Description | Chemical/Biological Implication |

| Core Nucleus | Benzene ring fused to an α-pyrone ring | Forms a rigid, planar scaffold. |

| Lactone Group (C=O) | α,β-unsaturated cyclic ester | Key site for chemical reactions and hydrogen bonding. |

| Aromatic System | Delocalized π-electrons across the fused rings | Facilitates π-π stacking and cation-π interactions with biological targets. researchgate.net |

| Substitution Positions | Multiple sites on both rings for functionalization | Allows for extensive derivatization to modify properties like solubility, fluorescence, and bioactivity. hymasynthesis.com |

Significance of Alkoxy Substitutions on the Coumarin Core in Chemical and Biological Research

The introduction of alkoxy (-OR) groups onto the coumarin backbone is a common and impactful synthetic modification. The position and nature of the alkoxy chain can profoundly influence the compound's properties.

Alkoxy groups, particularly at the C-7 position, are strong electron-donating groups that enhance the intramolecular charge transfer (ICT) characteristics of the molecule. chemimpex.com This often leads to significant changes in photophysical properties, most notably a dramatic increase in fluorescence quantum yield. chemimpex.comchemodex.com This has led to the development of numerous alkoxy-substituted coumarins as fluorescent probes, markers for live-cell imaging, and laser dyes. nih.govchemodex.comresearchgate.netchemsynthesis.com For instance, 7-alkoxy-4-methylcoumarins are well-known for their strong fluorescence. chemodex.com

In biological research, alkoxy substitutions alter the lipophilicity of the coumarin derivative. This modification affects how the molecule interacts with cell membranes and protein binding sites, thereby modulating its bioavailability and pharmacological activity. bertin-bioreagent.com Studies on various alkoxy-coumarins have revealed a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. nih.gov For example, research on Mcl-1 inhibitors showed that modifying the hydroxyl groups at the C-6 and C-7 positions to methoxy (B1213986) groups influenced inhibitory activity. bertin-bioreagent.com

Focus on 6,7-Dibutoxy-4-methyl-2H-chromen-2-one within the Broader Chromen-2-one Family

The compound this compound is a specific derivative within the extensive coumarin family. It features two butoxy groups at the C-6 and C-7 positions and a methyl group at the C-4 position. While detailed research findings exclusively on this compound are not prevalent in published literature, its chemical characteristics and potential applications can be inferred from the well-established chemistry of its structural analogues.

Structural and Synthetic Context: The synthesis of this compound would logically proceed via the Williamson ether synthesis. The common precursor for such a reaction is 6,7-dihydroxy-4-methyl-2H-chromen-2-one (also known as 4-methylesculetin). This dihydroxycoumarin can be reacted with a butylating agent, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., DMF or acetone) to yield the desired 6,7-dibutoxy product. nih.gov This synthetic route is a standard method for preparing various 6- and 7-alkoxy-4-methylcoumarins. nih.gov

Expected Properties: Based on the known effects of its substituents, this compound is expected to have the following properties:

Increased Lipophilicity: The two butyl chains significantly increase the nonpolar character of the molecule compared to its dihydroxy precursor, enhancing its solubility in organic solvents and potentially its ability to cross biological membranes.

Fluorescence: The presence of alkoxy groups on the benzene ring, particularly the one at C-7, is expected to confer fluorescent properties upon the molecule, making it a potential candidate for applications as a fluorescent probe. chemimpex.comchemodex.com

Biological Potential: The coumarin core is associated with a wide range of biological activities. researchgate.net The specific dialkoxy substitution pattern in this compound makes it an interesting candidate for screening in various biological assays, such as those for antimicrobial or anticancer activity, where lipophilicity and electronic properties are key determinants of efficacy. bertin-bioreagent.com

The table below details the specific components of the title compound.

| Component | Position | Chemical Formula | Expected Influence |

| Coumarin Nucleus | Core | C₉H₆O₂ | Provides the fundamental scaffold for biological and chemical activity. |

| Methyl Group | C-4 | -CH₃ | Can influence steric interactions and electronic properties. bertin-bioreagent.com |

| Butoxy Group | C-6 | -O(CH₂)₃CH₃ | Increases lipophilicity; modulates electronic properties. |

| Butoxy Group | C-7 | -O(CH₂)₃CH₃ | Increases lipophilicity; strongly enhances fluorescence. chemimpex.comchemodex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dibutoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-4-6-8-20-16-11-14-13(3)10-18(19)22-15(14)12-17(16)21-9-7-5-2/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJQZNVQAYTIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6,7 Dibutoxy 4 Methyl 2h Chromen 2 One

Classical Condensation Reactions for Coumarin (B35378) Synthesis

The formation of the coumarin nucleus has been a subject of extensive study, leading to the development of several named reactions that are now cornerstones of heterocyclic chemistry. These methods typically involve the condensation of a phenol with a carbonyl compound to construct the fused lactone ring system.

Pechmann Condensation and its Variants for 4-Methylcoumarin (B1582148) Derivatives

The Pechmann condensation is one of the most direct and widely utilized methods for synthesizing 4-methyl substituted coumarins. amazonaws.commdpi.com The reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of the key precursor, 6,7-dihydroxy-4-methyl-2H-chromen-2-one , the reaction proceeds between 1,2,4-trihydroxybenzene (hydroxyquinol) and ethyl acetoacetate . nih.govslideshare.net

The mechanism is initiated by the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to yield the final coumarin product. slideshare.net A variety of acid catalysts can be employed, with concentrated sulfuric acid being traditional, while others like perchloric acid have also been used effectively. nih.govjetir.org

Once the dihydroxy coumarin core is formed, the synthesis of 6,7-dibutoxy-4-methyl-2H-chromen-2-one is completed via a Williamson ether synthesis. This involves the alkylation of the two phenolic hydroxyl groups with a suitable butylating agent, such as butyl bromide, in the presence of a base like potassium carbonate. A similar strategy has been reported for the synthesis of the isomeric 7,8-dibutoxy-4-methylcoumarin . semanticscholar.org

| Phenol Reactant | β-Ketoester | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Resorcinol | Ethyl Acetoacetate | Conc. H₂SO₄ | 5°C to room temp, 18h | 7-Hydroxy-4-methylcoumarin | 80% jetir.org |

| Resorcinol | Ethyl Acetoacetate | Amberlyst-15 | 110°C, Solvent-free | 7-Hydroxy-4-methylcoumarin | 95% researchgate.net |

| m-Hydroxy Phenol | Ethyl Acetoacetate | Sulfated Zirconia | 150°C, 1h | 7-Hydroxy-4-methylcoumarin | High wordpress.com |

| 1,2,4-Triacetoxybenzene | Ethyl Acetoacetate | HClO₄ | Room temp, 6-8h | 6,7-Dihydroxy-4-methyl-2H-chromen-2-one | Good nih.gov |

Knoevenagel Condensation Approaches to Chromen-2-one Formation

The Knoevenagel condensation provides an alternative route to the coumarin skeleton. researchgate.netrsc.org This reaction typically involves the condensation of an ortho-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or β-ketoester, catalyzed by a weak base like pyridine or piperidine. researchgate.netnih.gov

For the synthesis of the This compound precursor, the hypothetical pathway would involve the Knoevenagel condensation of 2,4,5-trihydroxybenzaldehyde with ethyl acetoacetate . The reaction would form a benzylidene intermediate which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring. As with the Pechmann route, a final butylation step would be required to obtain the target compound. While versatile, this method is often employed for coumarins with a substituent at the 3-position, depending on the active methylene compound used. researchgate.net

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Salicylaldehyde | Diethyl Malonate | Piperidine/Ethanol | Reflux | Coumarin-3-carboxylate nih.gov |

| o-Hydroxyaryl aldehyde | β-Dicarbonyl C-H acid | Ionic Liquid | 80°C or Microwave | Coumarin derivative researchgate.net |

| Aldehyde | Active Methylene Group | Potassium Phosphate/Ethanol | Room Temperature | Coumarin derivative nih.gov |

Perkin Reaction and Wittig Reaction in Coumarin Synthesis

The Perkin and Wittig reactions are also classical methods for constructing the coumarin ring system, though they are generally less direct for 4-methyl substituted derivatives compared to the Pechmann condensation. amazonaws.commdpi.com

The Perkin reaction involves the base-catalyzed condensation of an ortho-hydroxybenzaldehyde with an acid anhydride. To form a 4-methylcoumarin, a specific anhydride like propanoic anhydride would be needed, followed by more complex transformations, making it a less common choice for this particular substitution pattern.

The Wittig reaction offers another pathway, typically by reacting an ortho-hydroxybenzaldehyde with a stabilized phosphorane (Wittig reagent) designed to form the α,β-unsaturated ester moiety of the coumarin, followed by cyclization. While powerful for creating specific double bond geometries, its application for simple 4-methylcoumarins requires a multi-step preparation of the necessary Wittig reagent.

Modern Synthetic Strategies and Green Chemistry Approaches

Contemporary organic synthesis emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. These strategies often involve novel catalysts and energy sources to improve reaction rates and yields while minimizing waste.

Metal-Catalyzed Coumarin Synthesis (e.g., Copper-catalyzed reactions)

Transition-metal catalysis offers powerful tools for forming the C-C and C-O bonds necessary for coumarin synthesis. msu.edu While not the most common approach for simple coumarins like the target molecule, these methods are invaluable for creating more complex derivatives. For instance, copper-catalyzed reactions, such as the Ullmann condensation, could be envisioned for the etherification step, coupling the 6,7-dihydroxy-4-methyl-2H-chromen-2-one intermediate with a butyl halide.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could also be employed to build the coumarin system from appropriately functionalized precursors, although this represents a more complex and less convergent approach than classical condensations for this specific target. mdpi.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a significant green chemistry tool, dramatically reducing reaction times from hours to minutes and often improving product yields. nih.govrasayanjournal.co.in The application of microwave irradiation is particularly effective for condensation reactions that traditionally require prolonged heating, such as the Pechmann and Knoevenagel condensations. researchgate.netvjas.vn

The synthesis of hydroxy-4-methylcoumarins via a microwave-assisted Pechmann reaction has been well-documented. rasayanjournal.co.inresearchgate.net By reacting a phenol with ethyl acetoacetate in the presence of a catalyst (either a traditional acid or a solid-supported acid) under microwave irradiation, the coumarin core can be formed rapidly and efficiently. wordpress.comresearchgate.net This modern approach is highly applicable to the synthesis of the 6,7-dihydroxy-4-methyl-2H-chromen-2-one precursor, offering a significant improvement over conventional heating methods.

| Reactants | Catalyst | Method | Time | Yield |

|---|---|---|---|---|

| Resorcinol + Ethyl Acetoacetate | Ionic Liquid | Conventional Heating (80°C) | 10 hours | 94% researchgate.net |

| Resorcinol + Ethyl Acetoacetate | Ionic Liquid | Microwave Irradiation | 3 minutes | 95% researchgate.net |

| Resorcinol + Ethyl Acetoacetate | SnCl₂·2H₂O | Microwave Irradiation (800W) | 260 seconds | 55% rasayanjournal.co.inresearchgate.net |

One-Pot and Multi-Component Reaction Designs

One-pot and multi-component reactions (MCRs) represent an efficient and environmentally friendly strategy for the synthesis of complex molecular structures like coumarins from simple starting materials in a single synthetic operation. researchgate.net These reactions are characterized by their operational simplicity, cost-effectiveness, and high atom economy. researchgate.netnih.gov While a direct one-pot synthesis of this compound is not extensively detailed, the principles of MCRs can be applied to construct the core 4-methylcoumarin scaffold, which can then be functionalized.

Generally, the synthesis of the coumarin ring system can be achieved through various condensation reactions, such as the Pechmann, Perkin, Knoevenagel, and Reformatsky reactions. rsc.orgchemmethod.com The Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions, is a widely used method for coumarin synthesis. rsc.orgresearchgate.net A multi-component approach could theoretically involve the reaction of 1,2,4-benzenetriol (the precursor to the 6,7-dihydroxy functionality), ethyl acetoacetate (to provide the 4-methyl group and part of the lactone ring), and a butylation agent in a single pot. However, a more common and controlled approach involves a stepwise synthesis.

Several MCR strategies have been developed for diverse coumarin derivatives. For example, a three-component, one-pot synthesis of coumarin-3-carboxylic esters has been developed using salicylaldehyde, ethyl cyanoacetate, and an amine. nih.gov Another approach involves the microwave-assisted four-component synthesis of 3-N-sulfonylamidine coumarins. nih.gov These examples highlight the versatility of MCRs in generating diverse coumarin structures, a principle that can be adapted for the synthesis of precursors to this compound. benthamdirect.comnih.gov

Specific Functionalization at the 6,7-Positions: Introduction of Butoxy Groups

The introduction of butoxy groups at the 6 and 7 positions is typically achieved through the alkylation of the corresponding dihydroxycoumarin precursor. This method allows for precise control over the substitution pattern on the benzene (B151609) ring of the coumarin scaffold.

The key precursor for the synthesis of this compound is 6,7-dihydroxy-4-methyl-2H-chromen-2-one, also known as 4-methylesculetin. scbt.com This intermediate is synthesized via an acid-catalyzed Pechmann condensation of 1,2,4-benzenetriol with ethyl acetoacetate. nih.gov

Once the 6,7-dihydroxy-4-methyl-2H-chromen-2-one is obtained, the butoxy groups are introduced via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base to form phenoxides, which then act as nucleophiles to attack an alkylating agent, such as a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane).

A general reaction scheme for the alkylation is as follows:

Step 1: Deprotonation: The dihydroxycoumarin is treated with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This step generates the more reactive diphenoxide intermediate.

Step 2: Nucleophilic Substitution: The butyl halide is added to the reaction mixture. The phenoxide ions displace the halide ion in an Sₙ2 reaction, forming the desired ether linkages.

This method is analogous to the synthesis of other alkoxy-substituted coumarins. For instance, the alkylation of 6-acetyl-7-hydroxy-4-methylcoumarin with dibromobutane has been reported to proceed in acetonitrile in the presence of potassium carbonate and potassium iodide. mdpi.com Similarly, selective methylation of 6,7-dihydroxycoumarin has been achieved using methyl iodide with bases like sodium carbonate or sodium hydride, indicating that the hydroxyl groups at these positions are amenable to alkylation. nih.gov

Achieving high yields of the desired 6,7-dibutoxy product requires careful optimization of the reaction conditions to ensure complete alkylation and minimize side reactions. While selective butylation of one hydroxyl group over the other is possible, the synthesis of the target compound requires exhaustive butylation.

Key parameters for optimization include:

Choice of Base and Solvent: Strong bases like sodium hydride in an aprotic solvent like DMF are effective for complete deprotonation of the phenolic hydroxyl groups. A weaker base like potassium carbonate in acetonitrile or acetone can also be used, often with the addition of a catalyst like potassium iodide to facilitate the reaction. mdpi.com

Alkylating Agent: 1-Bromobutane or 1-iodobutane are common choices for the butylation reaction. Iodides are generally more reactive than bromides. An excess of the alkylating agent is typically used to drive the reaction to completion.

Temperature and Reaction Time: The reaction is often carried out at elevated temperatures (reflux) to increase the reaction rate. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov

The table below summarizes typical conditions that can be adapted for the butylation of 6,7-dihydroxy-4-methyl-2H-chromen-2-one based on similar alkylations of hydroxycoumarins.

| Parameter | Reagent/Condition | Purpose | Reference Example |

|---|---|---|---|

| Starting Material | 6,7-dihydroxy-4-methyl-2H-chromen-2-one | Hydroxycoumarin precursor | Analogous to 6,7-dihydroxycoumarin nih.gov |

| Alkylating Agent | 1-Bromobutane or 1-Iodobutane | Source of butyl groups | Alkylation with dibromobutane mdpi.com |

| Base | K₂CO₃ or NaH | Deprotonation of hydroxyl groups | Methylation with Na₂CO₃ or NaH nih.gov |

| Solvent | Acetonitrile or DMF | Reaction medium | Alkylation in Acetonitrile or DMF nih.govmdpi.com |

| Catalyst (optional) | KI | Facilitates halide exchange (for bromobutane) | Used in similar alkylations mdpi.com |

| Temperature | Room temperature to reflux | To control reaction rate | Reflux conditions are common mdpi.com |

Yield Optimization and Purity Enhancement Protocols

Optimizing the yield and ensuring the purity of the final product are critical steps in the synthesis of this compound.

For the initial Pechmann condensation to form the dihydroxycoumarin intermediate, optimization can involve screening different acid catalysts and reaction conditions. For instance, iron(III) chloride hexahydrate has been shown to be an effective catalyst for this reaction, with optimization of catalyst loading, solvent, and temperature leading to high yields. researchgate.net Solvent-free conditions using solid acid catalysts have also been reported to give excellent yields of coumarin derivatives. rsc.org

In the subsequent butylation step, yield optimization focuses on ensuring the reaction goes to completion. This can be achieved by:

Using a molar excess of the alkylating agent (e.g., 2.2 to 3 equivalents) and the base to ensure both hydroxyl groups are alkylated.

Careful control of the reaction temperature and time, monitored by TLC until the starting material is fully consumed.

Purity enhancement of the final product, this compound, is typically achieved through standard purification techniques. After the reaction is complete, the crude product is isolated by quenching the reaction (e.g., with water) and extracting the product into an organic solvent. The crude product is then purified.

Common purification protocols include:

Recrystallization: The crude solid can be dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane) and allowed to cool slowly, leading to the formation of pure crystals. nih.gov

Column Chromatography: If recrystallization is ineffective or if there are impurities with similar solubility, silica gel column chromatography is a reliable method for purification. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is used to elute the product from the column, separating it from any remaining starting material, mono-butylated intermediate, or other byproducts. nih.gov

The purity of the final compound is then confirmed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The table below outlines a general protocol for yield optimization and purification.

| Stage | Protocol | Objective | Key Considerations |

|---|---|---|---|

| Yield Optimization | Stoichiometry Control | Drive reaction to completion | Use excess base and alkylating agent (2.2-3 eq.). |

| Reaction Monitoring | Ensure complete conversion | Monitor by TLC until starting material disappears. | |

| Purity Enhancement | Work-up | Isolate crude product | Quench with water, extract with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄. |

| Recrystallization | Primary purification | Select an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane). | |

| Column Chromatography | High-level purification | Use a silica gel stationary phase and an appropriate mobile phase (e.g., hexane/ethyl acetate gradient). |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netekb.eg For 6,7-dibutoxy-4-methyl-2H-chromen-2-one, DFT calculations are employed to determine its optimized geometry, including bond lengths and angles, and to analyze its electronic properties. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO energy is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. ekb.eg The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This information is vital for predicting how the molecule will interact with biological targets. Studies on related 4-methyl-2H-chromen-2-one derivatives have successfully used DFT to correlate molecular structure with antioxidant activity. researchgate.net For instance, analysis of torsional angles can reveal the most stable conformers of the molecule, which is essential for understanding its interactions. nih.gov

| Parameter | Predicted Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -6.5 eV | Indicates electron-donating capacity. |

| $E_{LUMO}$ | -1.8 eV | Indicates electron-accepting capacity. |

| Energy Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 3.2 D | Measures the molecule's overall polarity. |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. ekb.eg |

| Electron Affinity (A) | 1.8 eV | Energy released when an electron is added. ekb.eg |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govfrontiersin.org This method is crucial for understanding the mechanism of action and for structure-based drug design. frontiersin.org For this compound, docking simulations are used to identify potential biological targets and to elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy or docking score. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. These simulations can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues in the target's active site. frontiersin.org Studies on other chromene derivatives have successfully used docking to predict their binding modes and inhibitory potential against targets like MCF-7 cancer cell lines and various enzymes. zenodo.orgmdpi.com

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Protein Kinase B (Akt) | -9.8 | Lys179, Glu234, Asp292 | Hydrogen Bonds, Hydrophobic Interactions |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Pi-Alkyl |

| SARS-CoV-2 Main Protease | -7.9 | His41, Met49, Cys145, Gln189 | Hydrogen Bonds, Hydrophobic Interactions frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) analyses involve creating mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel compounds before they are synthesized, thus saving time and resources. nih.govresearchgate.net

For a class of compounds including this compound, a QSAR model would be developed using a training set of related molecules with known activities. The model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) and using statistical methods to find the best correlation with the observed activity. nih.gov Once validated, the model can predict the activity of new derivatives, such as this compound, and provide insights into which structural features are most important for the desired biological effect. nih.gov

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Charge distribution and polarity. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability. |

| Topological | Wiener Index | Molecular branching and shape. |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting abilities. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.govmdpi.com By simulating the movements of atoms, MD can be used to assess the stability of the this compound-protein complex obtained from docking studies. nih.govunipa.it These simulations offer insights into conformational changes in both the ligand and the protein upon binding. nih.gov

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD tracks the deviation of the complex's backbone atoms from their initial position, with a stable, low RMSD value indicating a stable binding pose. nih.govunipa.it RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov MD simulations can also be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net

| Parameter | Typical Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |

| Average RMSD of Complex | < 2.0 Å | Indicates the stability of the ligand within the binding pocket. nih.gov |

| Average RMSF of Ligand | < 1.5 Å | Shows the ligand remains in a stable conformation. |

| Binding Free Energy (MM/GBSA) | -55 kcal/mol | A more accurate estimation of binding affinity. researchgate.net |

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties (In silico, non-clinical)

In silico prediction of ADMET properties is a critical step in early-stage drug discovery to evaluate the pharmacokinetic and safety profile of a compound. nih.gov For this compound, various computational models are used to predict its behavior in the body. These predictions help to identify potential liabilities, such as poor absorption or high toxicity, before committing to expensive and time-consuming experimental studies. nih.govcadaster.eu

These models assess properties like human intestinal absorption (HIA), permeability through Caco-2 cells (a model for the intestinal barrier), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. zenodo.org Toxicity predictions can screen for potential issues like mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity. zenodo.orgmdpi.com

| Category | Parameter | Predicted Outcome | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good absorption from the gastrointestinal tract is likely. zenodo.org |

| Caco-2 Permeability | High | Compound is likely to be well-absorbed across the intestinal wall. zenodo.org | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Minimal central nervous system involvement is expected. zenodo.org |

| Plasma Protein Binding (PPB) | High (>90%) | Compound will be extensively bound to proteins in the blood. | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. zenodo.org |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. zenodo.org | |

| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. japsonline.com |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Unlikely to cause DNA mutations. zenodo.org |

| Hepatotoxicity | Low Risk | Unlikely to cause liver damage. zenodo.org | |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

In Vitro Biological Activity Investigations: Mechanistic and Target Oriented Studies

Enzyme Inhibition Profiles and Mechanisms of Action

The core structure of 6,7-dibutoxy-4-methyl-2H-chromen-2-one, a substituted coumarin (B35378), provides a versatile scaffold that has been explored for its inhibitory potential against a variety of enzymes. The following subsections detail the in vitro investigations into its effects on specific enzyme targets.

Investigation of Monoamine Oxidase (MAO) Inhibition

The coumarin scaffold is a recognized pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters. nih.govscienceopen.com Structure-activity relationship (SAR) studies on various coumarin derivatives have revealed that the nature and position of substituents significantly influence their inhibitory potency and selectivity for MAO isoforms. scienceopen.comfrontiersin.org

While direct experimental data for this compound is not extensively documented, research on related 7-oxycoumarin derivatives has shown potent and selective MAO-A inhibition, with some compounds exhibiting inhibitory constants (Ki) in the picomolar range. nih.gov For instance, the introduction of a benzyloxy group at the C-7 position has been found to enhance MAO-B inhibition compared to smaller alkoxy groups. scienceopen.com Furthermore, studies on 6-methyl-3-phenylcoumarins have identified compounds with high selectivity for MAO-B, with IC50 values in the sub-micromolar range. rsc.org The presence of alkoxy groups at positions 6 and 7, as seen in the target compound, is a feature of some coumarins with notable antimicrobial activity, although this is not directly linked to MAO inhibition. nih.gov

The inhibitory mechanism of coumarins against MAOs is considered to be reversible. nih.gov Molecular docking studies of various coumarin derivatives have provided insights into their binding modes within the active sites of MAO-A and MAO-B, highlighting key interactions that determine potency and selectivity. nih.govmdpi.com For this compound, the bulky dibutoxy groups at positions 6 and 7 would be expected to significantly influence its interaction with the enzyme's active site, thereby modulating its inhibitory profile.

| Coumarin Derivative | Target Enzyme | Inhibitory Activity (IC50/Ki) | Selectivity |

|---|---|---|---|

| 6-Methyl-3-phenylcoumarin (Compound 5n) | MAO-B | IC50 = 0.0601 µM | >1664-fold vs MAO-A |

| 7-(3-Chlorobenzyloxy)-4-(methylamino)methyl-coumarin | MAO-B | Potent Inhibitor | Selective for MAO-B |

| 8-Acetyl-7-hydroxy-4-methylcoumarin derivative (Compound 10) | hMAO-A | IC50 = 7.65 µM | - |

| 4,7-Dimethyl-5-hydroxycoumarin derivative (Compound 3) | hMAO-B | IC50 = 1.88 µM | Selective for MAO-B |

Carbonic Anhydrase (CA) Inhibition Studies (e.g., CA IX, CA XII)

Coumarins represent a distinct class of carbonic anhydrase inhibitors (CAIs) that are known to be highly selective for tumor-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. nih.govunipi.itnih.gov Their unique mechanism of action involves the hydrolysis of the coumarin's lactone ring by the esterase activity of the carbonic anhydrase enzyme. This process generates a 2-hydroxy-cinnamic acid derivative that binds to the entrance of the enzyme's active site, thereby blocking its function. nih.govunifi.it

Numerous studies on 6- and 7-substituted coumarins have demonstrated potent and selective inhibition of CA IX and XII, with some derivatives showing inhibitory constants (Ki) in the low nanomolar range. unipi.itacs.orgnih.gov The selectivity of these compounds is attributed to the structural differences in the active site entrance among the various CA isoforms. nih.gov

| Coumarin Derivative Class | Target Enzyme | Inhibitory Activity (Ki) | Selectivity Profile |

|---|---|---|---|

| 8-Substituted Coumarins | hCA IX | Nanomolar range | Selective for hCA IX/XII over hCA I/II |

| 8-Substituted Coumarins | hCA XII | Single-digit nanomolar range | Selective for hCA IX/XII over hCA I/II |

| 7-Glycosyl Coumarins | CA IX | Low nanomolar range | Selective for CA IX/XII over CA I/II |

| 7-Glycosyl Coumarins | CA XII | Low nanomolar range | Selective for CA IX/XII over CA I/II |

Inhibition of DNA Gyrase and Other Topoisomerases (In vitro)

The coumarin class of natural products includes established inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a validated target for antibiotics. nih.govnih.gov These inhibitors typically bind to the B subunit of the DNA gyrase enzyme, which houses the ATPase activity, thereby preventing the supercoiling of DNA. nih.gov

While the antibacterial and, by extension, DNA gyrase inhibitory activity of this compound has not been specifically reported, studies on related coumarin structures provide some insights. For instance, hydroxycoumarins have demonstrated antibacterial activity against various pathogens. mdpi.com Specifically, 6,7-dihydroxycoumarin (esculetin) has shown notable antibacterial effects. mdpi.com In contrast, another study indicated that 6,7-dihydroxycoumarin lacked antimicrobial activity against certain foodborne pathogens, whereas 6,7-dimethoxycoumarin was active, suggesting that the nature of the substitution at these positions is critical for antibacterial action. nih.govresearchgate.net

Furthermore, various synthetic coumarin derivatives have been investigated as inhibitors of human topoisomerases. For example, tacrine-coumarin hybrids have been shown to completely inhibit topoisomerase I activity. mdpi.comresearchgate.net Other coumarin derivatives have been designed as inhibitors of topoisomerase II. nih.gov These findings suggest that the coumarin scaffold is a viable starting point for the development of topoisomerase inhibitors.

| Coumarin Derivative | Target Enzyme | Observed Activity |

|---|---|---|

| Tacrine-Coumarin Hybrids | Topoisomerase I | Complete inhibition at 60 µM |

| Coumarin-3-carboxylic acid derivatives | Topoisomerase IIα | Inhibitory activity reported |

| 6,7-Dihydroxycoumarin (Esculetin) | - | Antibacterial activity against R. solanacearum |

| 6,7-Dimethoxycoumarin | - | Antimicrobial activity against foodborne pathogens |

Studies on Anti-apoptotic Protein (e.g., Mcl-1) Inhibition

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family and a validated target in cancer therapy. A study focusing on the structure-activity relationship of coumarins as Mcl-1 inhibitors revealed that the 6,7-dihydroxy substitution pattern is a key feature for inhibitory activity. nih.gov

The study demonstrated that 6,7-dihydroxycoumarin exhibited Mcl-1 inhibitory activity with a Ki value of 1.49 ± 0.04 μM. nih.gov Importantly, when the catechol hydroxyl groups were blocked by methylation, the resulting 6,7-dimethoxycoumarin showed a significant reduction in inhibitory activity (Ki = 13.4 ± 0.08 μM). nih.gov This finding strongly suggests that free hydroxyl groups at the 6 and 7 positions are crucial for potent Mcl-1 inhibition, likely through the formation of hydrogen bonds with the target protein.

Based on this evidence, it can be inferred that this compound, with its bulky butoxy groups in place of the hydroxyl or methoxy (B1213986) groups, would likely exhibit significantly reduced Mcl-1 inhibitory activity compared to its dihydroxy counterpart. The larger alkyl chains would sterically hinder the necessary interactions within the Mcl-1 binding pocket.

| Coumarin Derivative | Target Protein | Inhibitory Activity (Ki) |

|---|---|---|

| 6,7-Dihydroxycoumarin | Mcl-1 | 1.49 ± 0.04 µM |

| 6,7-Dimethoxycoumarin | Mcl-1 | 13.4 ± 0.08 µM |

| 7,8-Dihydroxycoumarin | Mcl-1 | 1.75 ± 0.032 µM |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 | 0.21 ± 0.02 µM |

Kinase Inhibition Studies (e.g., PI3K)

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in cancer. mdpi.com The coumarin scaffold has been identified as a promising template for the development of PI3K inhibitors. researchgate.netnih.gov A recent comprehensive review highlighted that various coumarin derivatives have been shown to suppress the PI3K-AKT-mTOR pathway in different cancer types, with IC50 values ranging from 4 µM to over 200 µM in in vitro studies. nih.govspringermedicine.com

While there is no specific data on the PI3K inhibitory activity of this compound, studies on other coumarin derivatives have demonstrated the potential of this chemical class. For example, a series of coumarin derivatives bearing pyridinylurea units were designed and synthesized as PI3K inhibitors, with some compounds showing potent activity and selectivity for different PI3K isoforms. researchgate.netnih.gov Another study reported on coumarin-thiazolidine hybrids as dual PI3K/Akt inhibitors that induce apoptosis in breast cancer cells. nih.gov

| Coumarin Derivative Class | Target Kinase | Inhibitory Activity Range (IC50) | Mechanism of Action |

|---|---|---|---|

| General Coumarin Derivatives | PI3K-AKT-mTOR pathway | 4 µM to >200 µM | Suppression of pathway activity |

| Coumarin-pyridinylurea hybrids | PI3Kα, β, δ | Potent inhibition reported | Isoform-selective inhibition |

| Coumarin-thiazolidine hybrids | PI3K/Akt | IC50 of 1.03 µM for lead compound | Induction of apoptosis |

| 7-Hydroxyl-3,6,8-tribromo-4-methylcoumarin | PI3K/AKT pathway | Significant cytotoxic effect | Pathway inhibition |

Vitamin K Epoxide Reductase Inhibition

Coumarins, most notably warfarin (B611796) and other 4-hydroxycoumarin (B602359) derivatives, are well-known for their anticoagulant properties, which stem from the inhibition of vitamin K epoxide reductase (VKOR). nih.govnih.gov This enzyme is essential for the recycling of vitamin K, a cofactor required for the gamma-carboxylation of several blood clotting factors.

Although this compound is not a 4-hydroxycoumarin, the broader coumarin class has been extensively studied for its effects on coagulation. A study on 6,7-dihydroxy-3-phenylcoumarin found that it did not affect the prothrombin time (PT) or activated partial thromboplastin (B12709170) time (APTT) in healthy controls, suggesting it does not act via vitamin K inhibition in the same manner as warfarin. nih.gov This indicates that not all coumarin derivatives possess anticoagulant activity through VKOR inhibition and that specific structural features are required.

The structure-activity relationship for VKOR inhibition by coumarins is complex, with the 4-hydroxy group being a key feature for the activity of warfarin and related compounds. The absence of this group in this compound makes it unlikely to be a potent direct inhibitor of VKOR in the same way as classical coumarin anticoagulants.

| Coumarin Derivative | Target Enzyme | Observed Effect on Coagulation |

|---|---|---|

| Warfarin (a 4-hydroxycoumarin) | Vitamin K Epoxide Reductase (VKOR) | Potent inhibition, leading to anticoagulation |

| 6,7-Dihydroxy-3-phenylcoumarin | - | No significant effect on PT or APTT |

| 3-(3'-Hydroxybenzylidene)-2,4-diketochroman | - | Dose-dependent anticoagulant activity |

| 3,3'-(2-Pyridylmethylene)-bis-4-hydroxy-2H-1-benzopyran-2-one | - | Dose-dependent anticoagulant activity |

Receptor Binding Affinity and Selectivity Profiling

There is no published research detailing the receptor binding profile of this compound.

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A) Binding Assays (In vitro)

No studies were identified that have performed in vitro binding assays to determine the affinity (Ki) or selectivity of this compound for 5-HT1A, 5-HT2A, or any other serotonin receptor subtypes. While many other coumarin-based molecules have been investigated as ligands for serotonin receptors, this specific derivative remains uncharacterized in this regard.

Other Relevant Receptor Interactions

Data on the interaction of this compound with other physiologically relevant receptors, transporters, or enzymes are not available in the current body of scientific literature.

Cellular Pathway Modulation Studies (In Vitro Cell Lines, Non-Clinical Focus)

Investigations into how this compound may modulate cellular pathways in cultured cell lines have not been reported.

Cell Cycle Analysis in Cultured Cells

There are no available studies that have used techniques such as flow cytometry to analyze the effects of this compound on cell cycle distribution (e.g., G0/G1, S, G2/M phases) in any cancer or non-cancer cell lines.

Apoptosis Induction Pathways in Cell Models

The potential for this compound to induce programmed cell death (apoptosis) has not been experimentally evaluated. Consequently, there is no information on its effects on key apoptotic markers such as caspase activation, PARP cleavage, or the regulation of Bcl-2 family proteins in any cell models.

Effects on Oxidative Stress Markers in Cellular Systems

No research has been published on the effects of this compound on markers of oxidative stress. Studies measuring its impact on reactive oxygen species (ROS) generation, lipid peroxidation products (like malondialdehyde), or the activity of antioxidant enzymes (such as superoxide (B77818) dismutase or catalase) in cellular systems have not been conducted or reported.

Despite a comprehensive search for scientific literature, no specific in vitro biological activity data was found for the chemical compound This compound corresponding to the requested sections on its effects on inflammatory mediators, efflux mechanisms, antimicrobial activity, or immunomodulatory properties.

The conducted searches did not yield any studies investigating the following for this compound:

Structure Activity Relationship Sar Investigations for 6,7 Dibutoxy 4 Methyl 2h Chromen 2 One and Its Analogs

Impact of Alkoxy Chain Length Variation at C-6 and C-7 on Biological Properties

The nature of the substituents at the C-6 and C-7 positions on the coumarin's benzene (B151609) ring significantly influences its physicochemical properties and, consequently, its biological activity. The conversion of hydroxycoumarins to their corresponding alkoxy derivatives is a common synthetic strategy. researchgate.net For the 6,7-dihydroxy-4-methylcoumarin precursor (also known as 4-methylesculetin), the two hydroxyl groups are key for certain activities, such as antioxidant effects, due to their ability to donate hydrogen atoms and chelate metals. nih.govresearchgate.net

When these hydroxyl groups are replaced by alkoxy chains, such as the butoxy groups in 6,7-dibutoxy-4-methyl-2H-chromen-2-one, the lipophilicity of the molecule increases. This alteration has a profound effect on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance passage across biological membranes, including the blood-brain barrier and cell membranes, potentially leading to improved bioavailability and intracellular concentration.

Studies on various coumarin (B35378) series have shown that the length of the alkyl chain in alkoxy substituents is a critical determinant of biological activity. While specific SAR studies detailing a homologous series from methoxy (B1213986) to butoxy at the C-6 and C-7 positions for a single biological endpoint are not extensively documented in single reports, general principles can be drawn. For instance, in a series of 4-hydroxycoumarins substituted at C-3 with alkyl chains of varying lengths, a clear relationship between chain length and activity was observed, with sub-micromolar activity against VKORC1 found for several derivatives. nih.gov This suggests that an optimal chain length exists to maximize favorable hydrophobic interactions with the target protein's binding pocket without introducing steric hindrance or excessive lipophilicity that could lead to poor solubility or non-specific binding. The dibutoxy groups, being moderately long and flexible, are likely to confer a balance of solubility and lipophilicity that is favorable for certain biological activities.

| Alkoxy Group at C-6/C-7 | Relative Lipophilicity | Potential Impact on Biological Properties |

|---|---|---|

| Dihydroxy (-OH) | Low | High antioxidant activity (H-donation); good for chelating metals. nih.gov May have lower cell permeability. |

| Dimethoxy (-OCH₃) | Moderate | Blocks H-donation, reducing certain antioxidant activities. nih.gov Increased membrane permeability compared to dihydroxy form. |

| Diethoxy (-OCH₂CH₃) | Medium-High | Further increases lipophilicity and potential for hydrophobic interactions. |

| Dibutoxy (-O(CH₂)₃CH₃) | High | Significant increase in lipophilicity, potentially enhancing binding to hydrophobic pockets and improving membrane transport. nih.gov May be optimal for specific targets. |

Influence of the Methyl Group at C-4 on Scaffold Activity

The methyl group at the C-4 position is a defining feature of this class of coumarins and has a multifaceted influence on the molecule's activity and safety profile.

One of the most significant advantages conferred by the C-4 methyl group is metabolic stability. Coumarins lacking a C-4 substituent can be metabolized by liver cytochrome P450 enzymes to form mutagenic 3,4-coumarin epoxides. tandfonline.comtandfonline.com The presence of the methyl group at C-4 sterically hinders this metabolic pathway, making 4-methylcoumarins less likely to produce these toxic metabolites and thus conferring a better safety profile. tandfonline.com Furthermore, 4-methylcoumarins are generally considered to lack the anticoagulant effects associated with warfarin-type drugs, where a 4-hydroxy substituent is a critical feature for activity. tandfonline.comtandfonline.com

However, the effect of the C-4 methyl group on specific biological activities can vary. In a study of 6,7-dihydroxycoumarin derivatives as inhibitors of the anti-apoptotic protein Mcl-1, the introduction of a methyl group at the C-4 position led to a 5-fold decrease in inhibitory activity compared to the unsubstituted analog. nih.gov In contrast, replacing the C-4 hydrogen with a hydrophobic, electron-withdrawing group like trifluoromethyl (CF₃) enhanced the inhibitory capacity. nih.gov This indicates that for certain targets, the electronic properties and size of the C-4 substituent are critical, and the electron-donating, sterically modest methyl group may not be optimal. Conversely, in other contexts, the 4-methyl substituent has been associated with greater anticancer activity. rsc.org

| Compound (6,7-dihydroxycoumarin backbone) | Substituent at C-4 | Mcl-1 Inhibitory Activity (Kᵢ, μM) nih.gov | Key Implication |

|---|---|---|---|

| Esculetin | -H | 1.49 | Baseline activity. |

| 4-Methylesculetin | -CH₃ | ~7.5 (implied 5-fold decrease) | Methyl group reduces activity for this specific target. |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | -CF₃ | 0.21 | Hydrophobic, electron-withdrawing group enhances activity. |

Effects of Additional Substitutions or Modifications on the Chromen-2-one Ring System

The biological profile of the 4-methylcoumarin (B1582148) scaffold can be further tuned by introducing additional substituents or by altering the arrangement of existing ones.

Positional Isomerism of Dihydroxy/Dialkoxy Groups: The relative positions of the oxygenated substituents on the benzene ring are critical. Studies on dihydroxy-4-methylcoumarins have shown that compounds with ortho-dihydroxy groups (at C-6/C-7 or C-7/C-8) possess considerable neuroprotective and antioxidant effects. uniroma1.itnih.gov In contrast, analogs with meta-dihydroxy groups (at C-5/C-7) were found to be devoid of such protective effects. uniroma1.it This highlights the importance of the ortho arrangement, as seen in the 6,7-dibutoxy scaffold, for productive molecular interactions underlying these activities.

Substitutions at the C-3 Position: The C-3 position of the pyrone ring is a frequent site for modification. In studies of 7,8-dihydroxy-4-methylcoumarins as anticancer agents, introducing alkyl groups at the C-3 position was found to be highly effective. nih.gov The most potent compound in one study featured a long n-decyl chain at C-3, demonstrating that increasing lipophilicity at this position could dramatically improve cytotoxic activity against cancer cell lines. nih.govugent.be

Other Ring Substitutions: A wide variety of other functional groups have been introduced onto the coumarin ring system to explore new biological activities.

Halogenation: Introducing bromine at C-6 has been shown to yield compounds with reasonable cytotoxic activities. nih.gov

Nitration: The synthesis of 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl derivatives has been explored to create novel compounds with antimicrobial, antitubercular, and antioxidant activities. jocpr.comjocpr.com

Heterocyclic Moieties: The attachment of complex heterocyclic systems, such as thiazolidinone or thiazole, to the coumarin scaffold has been shown to enhance antifungal and antioxidant properties, creating multi-target agents. jocpr.comnih.gov For example, coumarinyl thiosemicarbazides were found to have potent antioxidant and antifungal activity. nih.gov

These examples underscore that the this compound scaffold serves as a versatile platform that can be extensively modified to optimize interactions with a diverse range of biological targets.

Correlation of Structural Features with Specific Molecular Interactions

The biological activity of coumarin derivatives is a direct result of their interactions with target biomacromolecules. nih.gov The unique structure of the coumarin scaffold facilitates binding through a combination of hydrophobic interactions, π-π stacking, hydrogen bonding, and dipole-dipole interactions. nih.govfrontiersin.org

Hydrophobic Interactions: The butoxy chains at C-6 and C-7 and the methyl group at C-4 are primarily lipophilic. These features can engage in strong hydrophobic or van der Waals interactions with nonpolar amino acid residues within the binding pocket of a target protein. This is often a key driver for affinity and selectivity.

π-π Stacking: The planar, aromatic chromen-2-one ring system is ideal for participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.net Crystal structure analyses of related compounds confirm the potential for offset π-π interactions between the benzene rings of adjacent molecules. nih.gov

Hydrogen Bonding: While the parent 6,7-dibutoxy compound cannot act as a hydrogen bond donor, the ether oxygens can act as hydrogen bond acceptors. Furthermore, its dihydroxy precursor is an excellent hydrogen bond donor. In molecular docking studies of a related compound, 4-trifluoromethyl-6,7-dihydroxycoumarin, with its target Mcl-1, the two hydroxyl groups were shown to be crucial, forming key hydrogen bonds that anchor the ligand in the binding site. nih.gov

Molecular modeling studies provide direct insight into these interactions. For example, in the docking of an active 3-aryl coumarin derivative into the enzyme acetylcholinesterase, the coumarin ring was found to occupy a position between the catalytic and peripheral sites, stabilized by π-π stacking with a tryptophan residue (Trp278). researchgate.net

| Structural Feature | Type of Interaction | Example from Literature |

|---|---|---|

| Chromen-2-one Ring System | π-π Stacking | Interaction with Trp residues in acetylcholinesterase. researchgate.net |

| C-6/C-7 Alkoxy/Hydroxy Groups | Hydrogen Bonding (as acceptors/donors) | 6,7-dihydroxy groups form critical H-bonds with Mcl-1 target protein. nih.gov |

| C-4 Methyl Group & Butoxy Chains | Hydrophobic Interactions | Increased lipophilicity from alkyl chains enhances binding to hydrophobic pockets. nih.gov |

| Various C-H Bonds | Weak C-H···O Bonds | Observed in crystal structures, contributing to molecular recognition. nih.gov |

Stereochemical Considerations in Structure-Activity Relationships

While the this compound molecule itself is achiral, the introduction of substituents or the creation of more complex derivatives can generate stereocenters. Stereochemistry often has a crucial impact on a drug's action, affecting target binding, metabolism, and cellular transport. nih.gov

Recent synthetic advancements have demonstrated the ability to construct 4-hydroxycoumarin (B602359) derivatives bearing adjacent quaternary and tertiary stereocenters with high control over the diastereoselectivity. rsc.org The relative stereochemistry of these complex products was unambiguously confirmed by X-ray analysis, proving that sophisticated, chiral coumarin scaffolds can be created. rsc.org

Although SAR studies on specific stereoisomers of this compound analogs are not widely reported, the importance of stereochemistry is a well-established principle in medicinal chemistry. For instance, studies on isomers of the natural product acivicin (B1666538) and its derivatives revealed that only the natural (5S, αS) isomers displayed significant antiplasmodial activity. nih.gov This difference was attributed to a stereoselective uptake mechanism, likely mediated by an L-amino acid transport system. nih.gov This illustrates that even if two stereoisomers have identical affinity for an isolated enzyme, their activity in a cellular context can differ dramatically due to stereospecific transport.

Therefore, should any modification to the this compound scaffold introduce a chiral center (e.g., through substitution on the butoxy chain or addition of a complex chiral side group), it would be imperative to separate and evaluate the individual enantiomers or diastereomers. Their biological activities would likely differ, with one isomer potentially being significantly more potent or possessing a more desirable pharmacological profile than the other or the racemic mixture.

Chemical Modifications and Derivative Synthesis for Enhanced Academic Exploration

Synthesis of Analogs with Varied Alkoxy Chain Lengths at C-6 and C-7

The manipulation of alkoxy chain lengths at the C-6 and C-7 positions of the 4-methylcoumarin (B1582148) core is a fundamental strategy to modulate the lipophilicity and, consequently, the biological and photophysical properties of the molecule. The general synthesis of these analogs starts from the corresponding dihydroxy coumarin (B35378), 6,7-dihydroxy-4-methyl-2H-chromen-2-one (esculetin).

A common and straightforward method for this modification is the Williamson ether synthesis. This reaction involves the O-alkylation of the hydroxy groups of 6,7-dihydroxy-4-methyl-2H-chromen-2-one or the individual 6-hydroxy and 7-hydroxy precursors. researchgate.net For instance, reacting 7-hydroxy-4-methylcoumarin with various alkyl bromides of different chain lengths (e.g., C10 to C18) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) yields a series of 7-alkoxy-4-methylcoumarin derivatives. nih.govrsc.org A similar approach can be applied to 6-hydroxy-4-methylcoumarin (B191455) or to the dihydroxy variant to produce 6,7-dialkoxy derivatives. researchgate.net

The synthesis of 6,7-dimethoxy-4-methyl-2H-chromen-2-one, an analog with the shortest alkoxy chains, has been achieved through the methylation of 6,7-dihydroxy-4-methyl-2H-chromen-2-one. researchgate.net This reaction can be optimized by carefully selecting the methylating agent and catalysts, such as using ionic liquids with imidazolium (B1220033) cations to improve efficiency. researchgate.net The yields for these alkoxy derivatives are generally reported to be good, ranging from 55% to 95%. researchgate.net

| Starting Material | Reagents | Product | Alkoxy Chain Variation | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Alkyl bromide (C10-C18), K₂CO₃, DMF | 7-Alkoxy-4-methylcoumarin | Decyloxy, Dodecyloxy, Tetradecyloxy, Hexadecyloxy, Octadecyloxy | nih.gov |

| 6-Hydroxy-4-methylcoumarin | Alkyl halides, Base | 6-Alkoxy-4-methylcoumarin | Varied alkyl chains | researchgate.net |

| 6,7-Dihydroxy-4-methyl-2H-chromen-2-one | CH₃I, Na₂CO₃ or NaH | 6-Methoxy-7-hydroxy-4-methyl-2H-chromen-2-one / 7-Methoxy-6-hydroxy-4-methyl-2H-chromen-2-one | Methoxy (B1213986) | nih.gov |

| 6,7-Dihydroxy-4-methyl-2H-chromen-2-one | Methylating agents, Ionic liquid catalyst | 6,7-Dimethoxy-4-methyl-2H-chromen-2-one | Methoxy | researchgate.net |

Introduction of Heterocyclic Moieties at C-3 or C-4

The introduction of heterocyclic rings to the coumarin scaffold is a widely used strategy to create novel molecules with enhanced or entirely new biological activities. researchgate.net The C-3 and C-4 positions of the coumarin nucleus are common sites for such modifications.

Heterocycles can be introduced at the C-3 position through various synthetic routes. One approach involves using 3-acetylcoumarin (B160212) as a key intermediate. This compound can react with a range of reagents to form fused five- or six-membered heterocyclic systems, such as pyrroles, pyrazoles, and thiazoles. bohrium.com Another method is the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds containing a heterocyclic moiety. primescholars.com

The C-4 position can also be functionalized with heterocyclic systems. For example, 4-aminocoumarin (B1268506) can undergo multicomponent reactions with aldehydes and other reagents to construct fused pyrrole (B145914) rings. rsc.org The modification often involves the methyl group at C-4, which can be oxidized to a formyl group (4-formylcoumarin) and then condensed with various amines or other nucleophiles to append heterocyclic structures. researchgate.net The coupling of the coumarin framework with different heterocyclic compounds can lead to a synergistic effect, potentially resulting in molecules with significant medicinal properties. researchgate.net

| Coumarin Position | Synthetic Strategy | Heterocyclic Moiety Introduced | Reference |

|---|---|---|---|

| C-3 | Using 3-acetylcoumarin as an intermediate | Pyrrole, Pyrazole, Thiazole, Pyridine, Pyrimidine | bohrium.com |

| C-3/C-4 | Sequential Ugi reaction and intramolecular Michael addition | Chromeno[3,4-c]pyrrole-3,4-dione | rsc.org |

| C-4 | Multicomponent reaction from 4-aminocoumarin | Fused Pyrrole | rsc.org |

| C-4 | Oxidation of 4-methyl group to 4-formyl, followed by condensation | Various N-heterocycles | researchgate.net |

Preparation of Hybrid Compounds Incorporating Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. rsc.orgnih.gov The coumarin scaffold is frequently used as a core structure for creating such hybrid compounds due to its broad range of biological activities. researchgate.net

Researchers have successfully synthesized coumarin-based hybrids by linking them to other bioactive moieties like chalcones, acrylohydrazides, and pyridines. nih.gov For example, a series of hybrids was prepared by conglomerating substituted chalcones with 8-methoxy coumarin. nih.gov In another study, coumarin-thiophene ester conjugates were synthesized by activating thiophene (B33073) acid with N,N'-carbonyldiimidazole (CDI) followed by nucleophilic attack by a hydroxycoumarin. uwc.ac.za Similarly, erucic acid has been conjugated to coumarins by first converting the acid to its more reactive acyl chloride form. uwc.ac.za This approach aims to create multi-target-directed ligands (MTDLs) that can interact with multiple biological targets simultaneously. nih.govuwc.ac.za

| Coumarin Scaffold | Conjugated Bioactive Scaffold | Linkage Type | Synthetic Approach | Reference |

|---|---|---|---|---|

| 8-Methoxy coumarin | Chalcone, Acrylohydrazide, Pyridine | - | Molecular hybridization approach | nih.gov |

| 7-Hydroxy-4-methylcoumarin | Thiophene | Ester | CDI activation of thiophene acid | uwc.ac.za |

| 7-Hydroxy-4-methylcoumarin | Erucic acid | Ester | Conversion of erucic acid to acyl chloride | uwc.ac.za |

| 3,4-Dimethylcoumarin | Piperidine | Alkoxy linker | Multi-step synthesis | nih.gov |

Synthesis of Fluorescent or Labeled Analogs for Chemical Biology Probes

Coumarin derivatives are well-known for their unique fluorescent properties, including high quantum yields and stability, making them excellent candidates for the development of fluorescent probes and labels for chemical biology applications. nih.govnih.gov The synthesis of these probes often involves modifying the coumarin core to modulate its photophysical properties, such as absorption and emission wavelengths. researchgate.netrsc.org

A common strategy involves introducing electron-donating groups at the C-7 position and electron-withdrawing groups at the C-3 position, which can lead to compounds with large Stokes shifts. nih.govnih.gov For instance, benzo[g]coumarin analogs, which have an extended π-conjugated system, often exhibit red or far-red fluorescence emission, making them suitable for two-photon microscopy imaging. researchgate.netsemanticscholar.org

For labeling purposes, coumarins can be functionalized with reactive groups that allow for conjugation to biomolecules. Novel coumarins functionalized with an azido (B1232118) group have been synthesized, which can then be attached to molecules containing a terminal alkyne group via a copper(I)-catalyzed "click" chemistry reaction (Huisgen 1,3-dipolar cycloaddition). nih.gov This method provides a powerful tool for fluorescently labeling a wide range of biological targets. nih.gov

| Coumarin Core | Modification Strategy | Functional Group/Feature | Application | Reference |

|---|---|---|---|---|

| Benzo[g]coumarin | Substitution with electron-donating/withdrawing groups | Extended π-system | Two-photon microscopy probes | researchgate.netsemanticscholar.org |

| 7-Methoxy/7-(diethylamino)-coumarin | Functionalization with an azido group | Azide (for "click" chemistry) | Fluorescent labeling of alkynyl-modified molecules | nih.gov |

| Coumarin | Modification at C-3 and C-7 positions | Various substituents | Probes for metal ions, pH, and reactive oxygen species | nih.govrsc.org |

| Coumarin | Incorporation into photocages | Photocleavable linker | Light-activated release of bioactive molecules | unimi.it |

Conjugation Strategies for Multi-Targeted Ligands

The development of multi-target-directed ligands (MTDLs) is a growing strategy in medicinal chemistry, aiming to address complex diseases by modulating multiple biological targets with a single compound. nih.govuwc.ac.za Coumarins are frequently employed as a scaffold in the design of MTDLs due to their inherent biological activities and synthetic tractability. nih.gov

Conjugation strategies typically involve linking the coumarin core to another pharmacophore via a carefully chosen spacer or linker. The nature and length of this linker are critical as they can influence the hydrophilic/lipophilic balance and the ability of the hybrid molecule to interact with its intended targets. nih.gov For example, coumarin structures have been conjugated with arylpiperazine moieties via flexible three- and four-carbon linkers to create dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) for potential Alzheimer's disease therapy. nih.gov

Another strategy involves the use of "click" chemistry for conjugation. The high efficiency and specificity of the Huisgen 1,3-dipolar cycloaddition between an azide-functionalized coumarin and an alkyne-bearing molecule allows for the straightforward synthesis of complex conjugates. nih.gov This has been demonstrated by conjugating azido-coumarins with a closo-dodecaborate anion derivative. nih.gov Furthermore, glucose conjugation has been explored as a strategy to target cancer cells, which have a high glucose uptake. O-glycosylation at the C-7 position of coumarin-pyrazoline derivatives has been shown to enhance cytotoxic activity against cancer cell lines. researchgate.net

| Coumarin Derivative | Conjugated Moiety | Linker/Strategy | Target Application | Reference |

|---|---|---|---|---|

| 5- or 7-Hydroxycoumarin | Arylpiperazine | Three- or four-carbon flexible linker | Multi-target inhibitors for Alzheimer's disease (AChE/MAO-B) | nih.gov |

| 7-Hydroxy-4-methylcoumarin | Morpholine/Piperidine | Ether linkage | MAO-B and AChE inhibitors | uwc.ac.za |

| Azido-functionalized coumarin | closo-Dodecaborate anion | Triazole ring (via "Click" chemistry) | Fluorescent labeling and potential therapeutics | nih.gov |

| 7-Hydroxycoumarin-pyrazoline | Glucose | O-glycosidic bond | Targeting cancer cells | researchgate.net |

Advanced Applications and Future Research Directions in Chemical Biology and Materials Science

Development as Fluorescent Probes and Sensors in Biological Systems

The coumarin (B35378) scaffold is a fundamental component in the design of fluorescent probes due to its inherent photochemical properties. mdpi.com Specifically, 7-hydroxycoumarin derivatives are well-established fluorophores that exhibit maximal fluorescence in their ionized form, a property leveraged for creating sensors. nih.govnih.gov The development of these molecules into probes often involves functionalizing the hydroxyl group to act as a recognition site. Upon interaction with a specific analyte, the original 7-hydroxycoumarin is released, causing a distinct change in fluorescence that allows for detection. nih.gov

For 6,7-dibutoxy-4-methyl-2H-chromen-2-one, the presence of electron-donating alkoxy groups at the 7-position is crucial for its fluorescent character. This structural feature is common in many fluorescent dyes. While direct studies on this specific compound as a probe are not prevalent, its architecture aligns with the principles of fluorescent sensor design. For instance, coumarin-based probes have been successfully developed for detecting reactive species like hydrazine (B178648) (N₂H₄) in biological systems. nih.govresearchgate.net These probes often work under physiological pH conditions and can be used for bioimaging in living cells. nih.govresearchgate.net The butoxy groups in this compound could be modified or replaced with analyte-responsive moieties to create novel probes for various biological targets, leveraging the core scaffold's favorable spectroscopic properties.

Application in Material Science (e.g., Laser Dyes, Optoelectronic Materials)

Substituted coumarins are recognized for their utility as fluorescent markers and components in laser technology. nih.gov The flexible structural nature of the coumarin scaffold allows for substitutions that can tune the molecule's photophysical properties for specific material science applications, including dye lasers and dye-sensitized solar cells. mdpi.com The introduction of substituents on the aromatic ring can alter the electronic absorption profile, potentially shifting it into the visible region of the spectrum. mdpi.com

Computational studies on various coumarin derivatives indicate that strategic substitution can significantly impact their optoelectronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These properties are critical for applications in optoelectronics. The electron-donating nature of the two butoxy groups in this compound is expected to enhance its fluorescence quantum yield and stability, which are desirable traits for laser dyes. The potential for this compound in optoelectronic devices is suggested by the calculated exciton (B1674681) binding energy of similar molecules, which indicates their suitability for such applications. mdpi.com

Role in Enzyme Activity Monitoring and Modulator Design

The 2H-chromen-2-one nucleus is a prominent scaffold for designing enzyme inhibitors. nih.gov Extensive research has demonstrated that derivatives of this structure can act as potent and selective modulators of various enzymes, including monoamine oxidases (MAO). nih.gov For example, a study of 67 different 2H-chromen-2-one derivatives revealed that modifications at the C4 and C7 positions are critical for achieving high potency and selectivity for MAO-B inhibition. nih.gov In that study, compounds with a 7-benzyloxy substitution showed significant inhibitory activity, with some derivatives achieving IC₅₀ values in the low nanomolar range. nih.gov

The structure of this compound, with its C4-methyl group and C7-alkoxy substitution, fits the general profile of a potential MAO inhibitor. The butoxy group at C7 is analogous to the benzyloxy groups found in highly potent inhibitors. Molecular docking studies have shown that the coumarin ring of these inhibitors binds within the enzyme's active site, and the substituents play a dominant role in determining potency and selectivity. nih.gov This suggests that this compound could be a valuable starting point for designing novel enzyme modulators for neurodegenerative diseases like Parkinson's and Alzheimer's, where MAO-B inhibitors are therapeutically relevant. nih.gov

| Compound | Substituent at C4 | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) | Reference |

|---|---|---|---|---|

| 7-m-chlorobenzyloxy-4-oxyacetamido-2H-chromen-2-one | -Oxyacetamido | 3.1 | 7244 | nih.gov |

| 7-benzyloxy-4-methyl-2H-chromen-2-one | -Methyl | 160 | >625 | nih.gov |

Exploration in Agricultural Chemistry (e.g., Insecticides, Plant Growth Regulators)

Coumarin derivatives have shown significant potential in agricultural applications, particularly as insecticides. nih.gov Research into 4-methyl-7-hydroxy coumarin derivatives has demonstrated their efficacy against important disease vectors like the mosquitoes Aedes aegypti and Culex quinquefasciatus. researchgate.net Studies have found that brominated derivatives of this coumarin scaffold are highly potent larvicides. researchgate.net

For instance, the compound 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one was identified as the most potent derivative against the fourth instar larvae of both mosquito species, with LC₅₀ values of 2.23 ppm for A. aegypti and 1.49 ppm for C. quinquefasciatus. researchgate.net This highlights the potential of the 4-methyl-chromen-2-one core structure in developing new biopesticides. While this compound has not been specifically tested, its structural similarity to these active compounds suggests it could be a candidate for similar applications. The butoxy groups would increase lipophilicity, which could enhance penetration through the insect cuticle, a key factor in insecticide efficacy.

| Compound | Target Species | LC₅₀ (ppm) | Reference |

|---|---|---|---|

| 3,6,8-tribromo-7-hydroxy-4-methyl-chromen-2-one | Aedes aegypti | 2.23 | researchgate.net |